molecular formula C21H19ClF2N2O4 B11515002 N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide

Cat. No.: B11515002
M. Wt: 436.8 g/mol
InChI Key: MODOMKXEKLRKEF-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound with a unique structure that includes a chloro(difluoro)methoxy group, a phenyl ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chloro(difluoro)methoxyphenyl intermediate through a halogenation reaction, followed by the introduction of the isoindole moiety via a condensation reaction. The final step involves the formation of the hexanamide linkage under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-{4-[chloro(difluoro)methoxy]phenyl}-6-(1,3-dioxo-1,3-dihydro-2H-isoind

Properties

Molecular Formula

C21H19ClF2N2O4

Molecular Weight

436.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C21H19ClF2N2O4/c22-21(23,24)30-15-11-9-14(10-12-15)25-18(27)8-2-1-5-13-26-19(28)16-6-3-4-7-17(16)20(26)29/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,25,27)

InChI Key

MODOMKXEKLRKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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